(2S)-N-Cyclohexyl-3-methyl-2-(prop-2-ynylamino)butanamide
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Overview
Description
(2S)-N-Cyclohexyl-3-methyl-2-(prop-2-ynylamino)butanamide is an organic compound with a complex structure that includes a cyclohexyl group, a methyl group, and a prop-2-ynylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-Cyclohexyl-3-methyl-2-(prop-2-ynylamino)butanamide can be achieved through several synthetic routes. One common method involves the condensation of cyclohexylamine with a suitable precursor, followed by the introduction of the prop-2-ynylamino group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatographic techniques to ensure a high-quality product.
Chemical Reactions Analysis
Types of Reactions
(2S)-N-Cyclohexyl-3-methyl-2-(prop-2-ynylamino)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the triple bond in the prop-2-ynyl group to a double or single bond.
Substitution: The prop-2-ynyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, homopropargylic alcohols, and other functionalized compounds.
Scientific Research Applications
(2S)-N-Cyclohexyl-3-methyl-2-(prop-2-ynylamino)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-N-Cyclohexyl-3-methyl-2-(prop-2-ynylamino)butanamide involves its interaction with specific molecular targets and pathways. The prop-2-ynyl group is known to inhibit certain enzymes, which can affect various biological processes. The compound’s structure allows it to bind to specific sites on target molecules, leading to changes in their activity.
Comparison with Similar Compounds
Similar Compounds
2-(Prop-2-ynylamino)acetic acid: This compound also contains a prop-2-ynylamino group and is known for its role as an enzyme inhibitor.
4-(prop-2-ynylamino)butanoic acid: Another compound with a similar structure, used in various chemical reactions and research applications.
Uniqueness
(2S)-N-Cyclohexyl-3-methyl-2-(prop-2-ynylamino)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its cyclohexyl group provides additional stability and hydrophobicity, making it suitable for various research and industrial applications.
Properties
IUPAC Name |
(2S)-N-cyclohexyl-3-methyl-2-(prop-2-ynylamino)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-4-10-15-13(11(2)3)14(17)16-12-8-6-5-7-9-12/h1,11-13,15H,5-10H2,2-3H3,(H,16,17)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGKUHPJGXFURK-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCCC1)NCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1CCCCC1)NCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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